molecular formula C9H7F5 B055251 1-Methyl-4-(pentafluoroethyl)benzene CAS No. 117081-46-6

1-Methyl-4-(pentafluoroethyl)benzene

Cat. No. B055251
CAS RN: 117081-46-6
M. Wt: 210.14 g/mol
InChI Key: GNYDVGCKILRJRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, or nucleophilic aromatic substitution reactions. A general approach might include the use of Pd/Cu-catalyzed Sonogashira cross-coupling reactions and/or lithium chemistry involving nucleophilic aromatic substitution to introduce fluorinated groups onto aromatic rings. For instance, compounds similar to 1-Methyl-4-(pentafluoroethyl)benzene have been prepared using these methods, yielding good yields and showcasing the feasibility of synthesizing complex fluorinated structures (Fasina et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using X-ray crystallography, which can reveal the arrangement of fluorine atoms around the aromatic ring and the overall geometry of the molecule. The packing motifs in the crystal structures of such compounds do not typically involve arene–perfluoroarene stacking, indicating that the fluorinated side chains might influence the molecular packing in solids differently compared to their non-fluorinated counterparts.

Chemical Reactions and Properties

The chemical reactivity of 1-Methyl-4-(pentafluoroethyl)benzene can be influenced significantly by the electron-withdrawing nature of the fluorinated side chain. Fluorinated aromatic compounds undergo various chemical reactions, including nucleophilic aromatic substitution, due to the activation of the aromatic ring by the fluorine atoms. The presence of the pentafluoroethyl group could enhance the molecule's reactivity towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

Physical Properties Analysis

Fluorinated compounds often exhibit unique physical properties, such as increased thermal stability and decreased polarity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can also significantly alter the compound's solubility in organic solvents and water, making it more suitable for specific applications where solvent resistance is required.

Chemical Properties Analysis

The chemical properties of 1-Methyl-4-(pentafluoroethyl)benzene, including acidity, basicity, and reactivity towards various chemical reagents, are expected to be distinct from those of non-fluorinated aromatic compounds. The strong electronegativity of fluorine atoms can affect the electron density distribution within the molecule, potentially leading to unique reactivity patterns and interaction with other molecules or solvents.

For further detailed studies on the synthesis, structure, and properties of fluorinated compounds and their derivatives, the following references provide a comprehensive overview:

Scientific Research Applications

Electropolymerization Studies

1-Methyl-4-(pentafluoroethyl)benzene has been explored in the field of electropolymerization. Abedin et al. (2004) studied the electropolymerization of benzene in an ionic liquid, which involved 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate, a related compound. This research highlights the use of ionic liquids as solvents for electropolymerization processes, offering a new perspective on the synthesis of polymers like poly(para)phenylene (Abedin, Borissenko, & Endres, 2004).

Ionic Liquid and Polymer Interaction

Schneider et al. (2005) conducted an EQCM study on the electropolymerization of benzene in an ionic liquid, again involving a compound structurally similar to 1-Methyl-4-(pentafluoroethyl)benzene. This study provided insights into the ion exchange characteristics of the resulting polymer film, emphasizing the interaction between ionic liquids and polymers during electropolymerization (Schneider, Bund, Ispas, Borissenko, El Abedin, & Endres, 2005).

Polymer Synthesis and Analysis

Carstens et al. (2008) investigated the electropolymerization of benzene in an ionic liquid, focusing on the synthesis and analysis of poly(para)phenylene. This study is significant for understanding the polymerization process in ionic liquids and the properties of the resulting polymer (Carstens, El Abedin, & Endres, 2008).

Fluorine-Containing Polyethers

Research by Fitch et al. (2003) on the synthesis and characterization of fluorine-containing polyethers, where 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene was used as a monomer, demonstrates the application of fluorinated compounds in creating materials with unique properties like low dielectric constants and high thermal stability (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

Fluorinated Aromatics in Organic Synthesis

The synthesis of fluorinated aromatics, such as in the work of Ajenjo et al. (2016), who prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, shows the relevance of fluorinated benzene derivatives in organic synthesis. Such compounds are useful in creating novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Safety and Hazards

“1-Methyl-4-(pentafluoroethyl)benzene” is classified as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDVGCKILRJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556048
Record name 1-Methyl-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117081-46-6
Record name 1-Methyl-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure adapted from Syn. Comm., (1988) 18(9):965-972. A mixture of copper iodide (129 g, 679 mmol), 1-iodo-4-methylbenzene (1) (74 g, 339 mmol) and potassium 2,2,3,3,3-pentafluoropropanoate (120 g, 594 mmol) were dissolved in DMF (500 mL) and heated to 120° C. for 30 minutes and then heated at 160° C. for 4 hours, after which the mixture was allowed to cool to room temperature. Water (200 mL) and ether (200 mL) were added and after stirring for 30 minutes the solids were filtered and washed with ether. The phases were separated and the organic layer was washed with brine/water (3×250 mL). The organic layer was dried and concentrated to yield 1-methyl-4-(perfluoroethyl)benzene (66 g, 92%) as a dark oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Quantity
129 g
Type
catalyst
Reaction Step Three

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